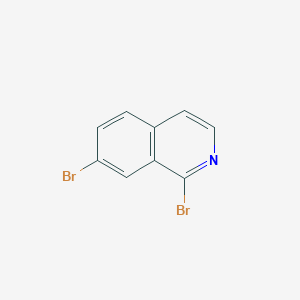
1,7-Dibromoisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Synthesis
One significant application of dibromoisoquinoline derivatives is in the field of asymmetric synthesis. For instance, 5,8-Dibromoisoquinoline derivatives have been utilized to react with nucleophiles in the presence of an acyl chloride derived from (S)-alanine, leading to the formation of 1,2-addition products. This method has shown good chemical yields and high stereoselectivity, providing a general approach to synthesize asymmetric 1-substituted tetrahydroisoquinolines (Itoh, Nagata, Miyazaki, Kameoka, & Ohsawa, 2001).
Antitumor Activity
Dibenzoisoquinoline derivatives, such as 7-Amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These compounds have demonstrated moderate to high potency, indicating their potential as antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Ring Transformation Reactions
Research has also focused on the reactions of aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia. These reactions have led to interesting transformations, including ring opening and ring contraction, depending on the substituents' positions. Such studies contribute to the understanding of chemical reactivity and the development of new synthetic methodologies (Sanders, Dijk, & Hertog, 2010).
Dopaminergic Activity
Another area of interest is the synthesis of new 1-aryl tetrahydroisoquinolines and their evaluation for dopaminergic activity. These compounds have been prepared with various substitution patterns and studied for their affinity and selectivity for D1 and D2 dopaminergic receptors. The research aims to explore the structure-activity relationship and develop new therapeutic agents for disorders related to dopaminergic dysfunction (Lucena-Serrano, Lucena-Serrano, Rivera, López-Romero, Valpuesta, & Díaz, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1,7-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBNOYQINRFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromoisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



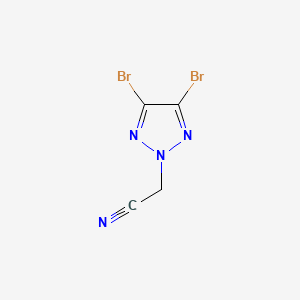
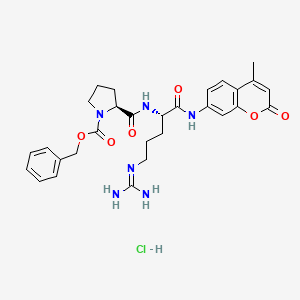
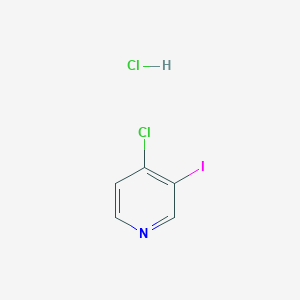
![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
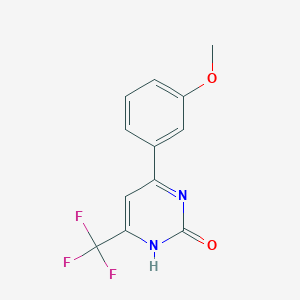
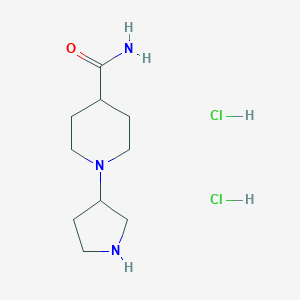
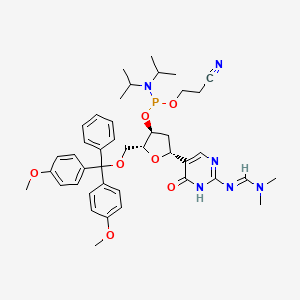
![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
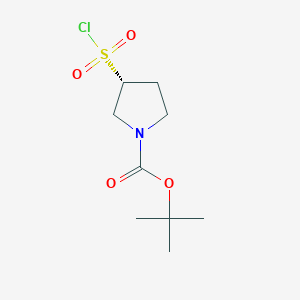

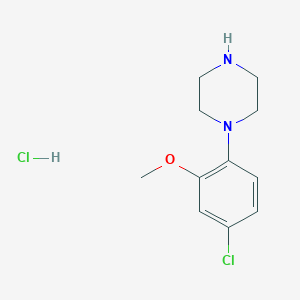
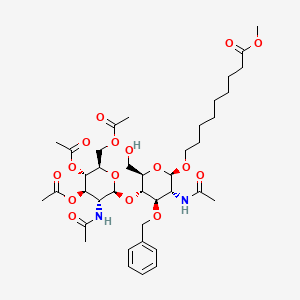
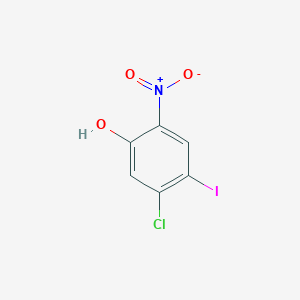
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)